Calycanthine

Description

This compound has been reported in Palicourea fendleri, Idiospermum australiense, and other organisms with data available.

(+)-Calycanthine is found in herbs and spices. (+)-Calycanthine is an alkaloid from Calycanthus floridus (Carolina allspice) and other Calycanthus species. (+)-Calycanthine belongs to the family of Naphthyridines. These are compounds containing a naphthyridine moeity, a naphthalene in which a carbon atom has been replaced by a nitrogen in each of the two rings. The naphthyridine skeleton can also be described as an assembly two fused pyridine rings, which do not share their nitrogen atom.

the principal alkaloid of the plant family Calycanthaceae; RN given refers to (4bS)-(4balpha,5alpha,10balpha,11alpha)-isome

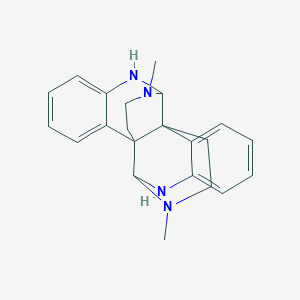

Structure

2D Structure

Propriétés

IUPAC Name |

(1S,2R,10S,11R)-21,24-dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4,6,8,13,15,17-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4/c1-25-13-11-22-16-8-4-5-9-17(16)23-19(25)21(22)12-14-26(2)20(22)24-18-10-6-3-7-15(18)21/h3-10,19-20,23-24H,11-14H2,1-2H3/t19-,20-,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYCDVWYEVUDKQ-GXRSIYKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4NC5=CC=CC=C5C2(C1NC6=CC=CC=C36)CCN4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23[C@@H]4NC5=CC=CC=C5[C@@]2([C@@H]1NC6=CC=CC=C36)CCN4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

595-05-1 | |

| Record name | (4bS,5R,10bS,11R)-5,6,11,12-Tetrahydro-13,18-dimethyl-5,10b:11,4b-Bis(iminoethano)dibenzo[c,h][2,6]naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=595-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calycanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calycanthine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALYCANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F62N8QPR7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Isolation of Calycanthine from Calycanthaceae: A Technical Guide

This whitepaper provides a comprehensive overview of the discovery, isolation, and characterization of calycanthine, a significant alkaloid from the Calycanthaceae family of plants. Tailored for researchers, scientists, and drug development professionals, this guide details the historical context, experimental protocols, and quantitative data associated with this potent bioactive compound.

Introduction

The Calycanthaceae family, a small group of primitive angiosperms, has been a subject of phytochemical investigation for over a century.[1] These plants are not only known for their ornamental value but also for their use in traditional Chinese medicine to treat a variety of ailments, including rheumatic arthritis, coughs, and fever.[1][2] The chemical exploration of this family has led to the isolation of numerous compounds, with the alkaloids being of particular interest due to their significant biological activities.[3]

This compound, the first alkaloid to be isolated from this family, is a dimeric piperidinoquinoline compound that has demonstrated potent convulsant effects.[1] This guide delves into the technical aspects of its discovery, the methodologies for its isolation, and the analytical techniques used for its characterization, providing a valuable resource for researchers in natural product chemistry and pharmacology.

A Century of Discovery: The Historical Timeline

The journey to understand the alkaloids of the Calycanthaceae family is a story of scientific perseverance spanning several decades. The initial discovery of this compound in 1888 marked the beginning of extensive research that gradually unveiled a family of structurally complex and biologically active molecules.

The initial isolation of (+)-calycanthine was performed by Eccles in 1888 from the seeds of Calycanthus glaucus.[1] This was followed by the work of Gordin in 1905, who isolated the same alkaloid from Meratia praecox (now Chimonanthus praecox) and made early attempts at determining its molecular formula.[1] The correct molecular formula of C22H26N4 was eventually confirmed by Barger's group in 1939.[1] A significant breakthrough in understanding the absolute structure of this compound came in 1960 when Hamor's group successfully used X-ray crystal structural analysis on its dihydrobromide dehydrate.[1]

Isolation of this compound: Experimental Protocol

The following is a detailed protocol for the extraction and isolation of this compound from the seeds of Chimonanthus praecox, based on established alkaloid extraction methodologies.

Materials and Equipment

-

Plant Material: Dried and powdered seeds of Chimonanthus praecox.

-

Solvents: Methanol (B129727) (MeOH), n-hexane, chloroform (B151607) (CHCl3), ethyl acetate (B1210297) (EtOAc), hydrochloric acid (HCl), sodium hydroxide (B78521) (NaOH).

-

Chromatography: Silica (B1680970) gel for column chromatography, thin-layer chromatography (TLC) plates.

-

Apparatus: Soxhlet extractor, rotary evaporator, pH meter, chromatography columns, beakers, flasks.

Extraction and Fractionation Workflow

Step-by-Step Procedure

-

Defatting: The powdered seeds are first defatted with n-hexane in a Soxhlet extractor for 6-8 hours to remove lipids and other nonpolar compounds.

-

Extraction: The defatted plant material is then extracted with methanol in a Soxhlet extractor for 12-24 hours.

-

Concentration: The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Partitioning:

-

The crude extract is dissolved in 2% hydrochloric acid.

-

This acidic solution is then partitioned with ethyl acetate to remove neutral and weakly acidic compounds. The aqueous layer is retained.

-

The pH of the aqueous layer is adjusted to 9-10 with sodium hydroxide.

-

This basic solution is then partitioned with chloroform. The chloroform layer, containing the crude alkaloids, is collected.

-

-

Drying and Concentration: The chloroform extract is dried over anhydrous sodium sulfate (B86663) and then concentrated to dryness.

-

Chromatographic Purification: The crude alkaloid extract is subjected to silica gel column chromatography. The column is typically eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by TLC. Those containing this compound are combined and concentrated.

-

Crystallization: The purified this compound can be further purified by crystallization from a suitable solvent system, such as methanol-ether.

Structural Elucidation

The determination of the complex dimeric structure of this compound was a significant challenge for early chemists. Initial efforts relied on classical methods of chemical degradation and synthesis. However, the definitive structure was established through the use of modern spectroscopic techniques.

-

Spectroscopic Analysis: Techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS) were crucial in determining the connectivity of the atoms and the overall framework of the molecule.[4]

-

X-ray Crystallography: The unambiguous three-dimensional structure and absolute stereochemistry of (+)-calycanthine were ultimately confirmed by X-ray diffraction analysis of its dihydrobromide salt.[1] This technique provided irrefutable evidence of its dimeric piperidinoquinoline skeleton.

Quantitative Data Summary

The following tables summarize the quantitative data related to the yield and biological activity of this compound.

Table 1: Isolation Yield of (+)-Calycanthine

| Plant Source | Plant Part | Yield (%) | Reference |

| Meratia praecox (C. praecox) | Seeds | 2.6 | [1] |

| Calycanthus floridus | Seeds | 1.2 | [1] |

Table 2: Biological Activity of this compound

| Activity | Test System | Metric | Value | Reference |

| Antifungal | Bipolaris maydis | EC₅₀ | 29.3 µg/mL | [4][5] |

| Melanogenesis Inhibition | B16 Melanoma 4A5 cells | IC₅₀ | 0.93 µM | [1] |

| Antiviral (PRRSV) | - | - | - | [5] |

| Analgesic | - | - | - | [5] |

| Anti-convulsant | - | - | - | [1] |

Biological Activity and Signaling Pathway

This compound is well-known for its potent convulsant activity.[1] This effect is primarily mediated through its interaction with the GABAergic system, the main inhibitory neurotransmitter system in the central nervous system.

This compound is reported to exert its convulsant effect through a dual mechanism:

-

Inhibition of GABA-mediated chloride currents: It acts as an antagonist at GABAA receptors, preventing the influx of chloride ions that normally leads to hyperpolarization and neuronal inhibition.[1]

-

Interaction with L-type Ca2+ channels: It is suggested that this compound interacts with L-type calcium channels, which may lead to a reduction in the release of GABA from presynaptic terminals.[1]

By disrupting the inhibitory action of the GABAergic system, this compound leads to a state of neuronal hyperexcitability, resulting in convulsions.

Conclusion

This compound stands as a historically and pharmacologically significant alkaloid from the Calycanthaceae family. Its discovery and the subsequent elucidation of its complex structure have been pivotal in the field of natural product chemistry. The detailed methodologies for its isolation and the growing body of data on its biological activities continue to make it a molecule of interest for further research and potential therapeutic development. This guide provides a foundational resource for professionals seeking to understand and work with this fascinating compound.

References

- 1. Studies on the Alkaloids of the Calycanthaceae and Their Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Studies on the alkaloids of the calycanthaceae and their syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antifungal activity of alkaloids from the seeds of Chimonanthus praecox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

The Calycanthine Biosynthetic Pathway: A Technical Guide to its Core From Tryptophan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calycanthine, a dimeric tryptamine-derived alkaloid from plants of the Calycanthaceae family, exhibits significant neuroprotective and anticonvulsant properties, making its biosynthetic pathway a subject of intense interest for synthetic biology and drug development. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, originating from the essential amino acid L-tryptophan. While the complete enzymatic machinery has not been fully elucidated in planta, a combination of biomimetic synthesis, isotopic labeling studies, and analysis of analogous enzymatic systems has provided a robust hypothetical framework. This document details this putative pathway, presents available quantitative data from related synthetic and enzymatic studies, outlines detailed experimental protocols for key investigative techniques, and provides visual representations of the core chemical and logical workflows. The information is intended to equip researchers with the foundational knowledge and practical methodologies required to further investigate and potentially engineer this complex biosynthetic route.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to commence with L-tryptophan and proceed through a series of enzymatic transformations, culminating in a critical oxidative dimerization event. The key stages are outlined below.

-

Formation of N(b)-methyltryptamine: The pathway initiates with the conversion of L-tryptophan to N(b)-methyltryptamine. This is a two-step process common in plant alkaloid biosynthesis.

-

Decarboxylation: L-tryptophan is first decarboxylated by a tryptophan decarboxylase enzyme to produce tryptamine.

-

N-methylation: Tryptamine is then methylated at the amino group of the ethylamine (B1201723) side chain by an N-methyltransferase , which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor, yielding N(b)-methyltryptamine.[1]

-

-

Oxidative Dimerization: This is the cornerstone of this compound biosynthesis, where two molecules of N(b)-methyltryptamine are coupled.[1][2]

-

Radical Formation: The proposed mechanism involves a one-electron oxidation of each N(b)-methyltryptamine molecule. This reaction is likely catalyzed by a heme-containing peroxidase or a copper-containing laccase .[1][3] This oxidation generates highly reactive tryptamyl radical intermediates.

-

Dimerization: Two of these tryptamyl radicals then couple to form a dimeric intermediate, establishing the crucial C3a-C3'a σ bond that defines the core structure of this alkaloid family.

-

-

Cyclization and Rearrangement: Following dimerization, the intermediate undergoes a series of intramolecular cyclizations, likely Mannich-type reactions, to form the characteristic bridged bicyclic structure of the chimonanthine (B1196302) skeleton. Subsequently, an isomerization reaction, which can be induced by acid treatment in synthetic contexts, is proposed to convert the chimonanthine scaffold into the more thermodynamically stable this compound skeleton.

References

The Dual Inhibitory Mechanism of Calycanthine on the GABAergic System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calycanthine, a quinolizidine (B1214090) alkaloid found in plants of the Calycanthaceae family, is a potent central nervous system (CNS) convulsant. Its toxic effects are primarily attributed to a dual mechanism of action that significantly disrupts inhibitory neurotransmission mediated by γ-aminobutyric acid (GABA). This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound interferes with the GABAergic system. It consolidates quantitative data from key studies, details the experimental protocols used to elucidate these mechanisms, and presents visual representations of the signaling pathways and experimental workflows. The evidence strongly indicates that this compound exerts its convulsant effects by both inhibiting presynaptic GABA release through the blockade of L-type calcium channels and by directly antagonizing postsynaptic GABAA receptors.

Introduction

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. The disruption of GABAergic signaling is implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances. This compound has been identified as a powerful modulator of this system, acting as a convulsant by diminishing the inhibitory tone of GABA.[1][2] Understanding the precise mechanism of action of this compound is critical for toxicological studies and for leveraging its chemical scaffold in the development of novel pharmacological tools to probe the GABAergic system. This document synthesizes the current understanding of this compound's interaction with key components of the GABAergic synapse.

Presynaptic Mechanism of Action: Inhibition of GABA Release

This compound significantly impedes the release of GABA from presynaptic terminals.[1][2][3] This effect is moderately selective for GABA, as at high concentrations, it has a weak inhibitory effect on acetylcholine (B1216132) release and no significant impact on the release of D-aspartate or glycine.[3]

Blockade of Voltage-Dependent Calcium Channels

The primary mechanism for the inhibition of GABA release is the blockade of L-type voltage-dependent calcium channels (VDCCs).[1][2][3] Influx of calcium through these channels is a critical step in the fusion of synaptic vesicles containing GABA with the presynaptic membrane. By blocking these channels, this compound reduces the intracellular calcium concentration required for neurotransmitter exocytosis. A weaker inhibitory effect on N-type calcium channels has also been observed.[3]

Postsynaptic Mechanism of Action: Direct GABAA Receptor Inhibition

In addition to its presynaptic effects, this compound also acts directly on postsynaptic GABAA receptors. It functions as an inhibitor of GABA-mediated chloride currents, thereby reducing the hyperpolarizing effect of GABA on the postsynaptic neuron.[1][2][3] This action contributes to the overall reduction in inhibitory signaling and the resulting neuronal hyperexcitability. The inhibitory effect has been demonstrated on human α1β2γ2L GABAA receptors.[1][3] Notably, this compound does not appear to affect ρ1 GABAc receptors.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the effects of this compound on the GABAergic system.

Table 1: Inhibitory Effects of this compound on Neurotransmitter Release and Ion Channels

| Parameter | Value | Species/System | Reference |

| ED50 (Inhibition of [3H]GABA release) | ~21 µM | Rat hippocampal slices | [3] |

| IC50 (L-type Ca2+ current blockade) | ~42 µM | Neuroblastoma X glioma cells | [3] |

| IC50 (N-type Ca2+ current blockade) | >100 µM | Neuroblastoma X glioma cells | [3] |

Table 2: Postsynaptic Inhibitory Effects of this compound

| Parameter | Value | Receptor Subtype/System | Reference |

| KB (GABA-mediated current inhibition) | ~135 µM | Human α1β2γ2L GABAA receptors in Xenopus laevis oocytes | [1][3] |

| Effect on ρ1 GABAc receptors | No effect at 100 µM | Human ρ1 GABAc receptors in Xenopus laevis oocytes | [1][3] |

Table 3: In Vivo Toxicity Data

| Parameter | Value | Species | Route of Administration | Reference |

| LD50 | 44 mg/kg | Mice | Intraperitoneal | [1] |

| LD50 | 17 mg/kg | Rats | Intraperitoneal | [1] |

| LD50 | 8 mg/kg | Rabbits | Intraperitoneal | [1] |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that have defined the mechanism of action of this compound.

Neurotransmitter Release Assay

-

Objective: To quantify the effect of this compound on the release of radiolabeled neurotransmitters from brain tissue slices.

-

Methodology:

-

Slices of rat hippocampus are prepared and incubated with [3H]GABA to allow for uptake of the radiolabel.

-

The slices are then superfused with a physiological buffer.

-

Neurotransmitter release is stimulated by depolarization with a high concentration of potassium chloride (K+).

-

Fractions of the superfusate are collected and the amount of radioactivity is measured by liquid scintillation counting to determine the amount of [3H]GABA released.

-

The experiment is repeated in the presence of varying concentrations of this compound to determine its effect on K+-stimulated release.

-

The effective dose 50 (ED50) is calculated from the concentration-response curve.

-

Electrophysiology: Two-Electrode Voltage Clamp

-

Objective: To measure the direct effect of this compound on GABA-mediated currents in recombinant GABAA receptors.

-

Methodology:

-

Xenopus laevis oocytes are injected with cRNA encoding the subunits of the human GABAA receptor (e.g., α1, β2, γ2L).

-

After a period of protein expression, the oocytes are placed in a recording chamber and impaled with two microelectrodes for voltage clamping.

-

The oocytes are perfused with a buffer solution, and GABA is applied to elicit an inward chloride current.

-

This compound is co-applied with GABA at various concentrations to assess its inhibitory effect on the GABA-evoked current.

-

The equilibrium dissociation constant (KB) is determined from the concentration-dependent inhibition of the GABA response.

-

Patch-Clamp Electrophysiology for Calcium Channel Blockade

-

Objective: To determine the effect of this compound on specific types of voltage-dependent calcium channels.

-

Methodology:

-

Whole-cell patch-clamp recordings are performed on cultured cells, such as neuroblastoma X glioma cells, which express L-type and N-type calcium channels.

-

The cell membrane is held at a negative potential, and depolarizing voltage steps are applied to activate the calcium channels, resulting in an inward calcium current.

-

Specific pharmacological blockers are used to isolate the currents from L-type and N-type channels.

-

This compound is applied to the bath at various concentrations, and the reduction in the amplitude of the isolated calcium currents is measured.

-

The half-maximal inhibitory concentration (IC50) is calculated from the concentration-response curve.

-

Visualizations

Signaling Pathways

References

Calycanthine as a Central Nervous System Convulsant: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Calycanthine, the principal alkaloid from plants of the Calycanthaceae family, has long been identified as a potent central nervous system (CNS) convulsant.[1][2] Its neurotoxic effects stem from a dual mechanism targeting the GABAergic system, the primary inhibitory network in the CNS.[3][4] This document provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows. The information presented is intended to serve as a resource for researchers in neuropharmacology, toxicology, and drug development.

Mechanism of Action: Dual Inhibition of GABAergic Neurotransmission

This compound exerts its convulsant effects by disrupting inhibitory signaling mediated by gamma-aminobutyric acid (GABA). This disruption leads to neuronal hyperexcitability and culminates in seizures.[3][5] The mechanism is twofold, involving both presynaptic and postsynaptic inhibition.[4]

-

Presynaptic Inhibition of GABA Release: this compound inhibits the potassium-stimulated release of GABA from presynaptic terminals.[1][5] This action is attributed to its ability to block L-type voltage-dependent calcium channels (Ca²⁺).[1][4] By blocking these channels, this compound prevents the influx of calcium required for the fusion of GABA-containing vesicles with the presynaptic membrane, thereby reducing GABA release into the synaptic cleft. This effect is moderately selective, as this compound has only a weak effect on acetylcholine (B1216132) release and no significant impact on the release of D-aspartate or glycine.[1][5]

-

Postsynaptic Blockade of GABAₐ Receptors: In addition to its presynaptic effects, this compound acts as a direct antagonist at postsynaptic GABAₐ receptors.[1][3] It inhibits GABA-mediated chloride currents, preventing the hyperpolarization of the postsynaptic neuron that would normally occur upon GABA binding.[1][4] This direct blockade of the GABAₐ receptor further diminishes the inhibitory signal, contributing significantly to the overall pro-convulsant effect. This compound does not affect GABAₑ receptors.[1][4]

This combined presynaptic and postsynaptic inhibition of the GABAergic system effectively removes the primary "brake" on neuronal firing, leading to the uncontrolled, synchronous electrical activity characteristic of a convulsion.[4][5]

References

- 1. Convulsant actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (4bS,5R,10bS,11R)-5,6,11,12-Tetrahydro-13,18-dimethyl-5,10b:11,4b-Bis(iminoethano)dibenzo(c,h)(2,6)naphthyridine | C22H26N4 | CID 5392245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Pharmacological Potential of Calycanthaceae Alkaloids: A Technical Guide for Researchers

An in-depth exploration of the diverse biological activities of alkaloids derived from the Calycanthaceae family, including their antitumor, antimicrobial, and neuroprotective properties. This guide provides a comprehensive overview of quantitative data, experimental methodologies, and underlying molecular mechanisms to support further research and drug development.

The Calycanthaceae family of flowering plants, encompassing genera such as Calycanthus and Chimonanthus, has a rich history in traditional medicine.[1] Modern phytochemical investigations have revealed that these plants are a prolific source of unique alkaloids, primarily dimeric and trimeric pyrrolidinoindoline and dimeric piperidinoquinoline structures.[1][2] These compounds have garnered significant scientific interest due to their wide range of biological activities, offering promising avenues for the development of novel therapeutic agents.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, summarizing the current state of knowledge on the biological activities of Calycanthaceae alkaloids. It presents quantitative data in a structured format, details key experimental protocols, and elucidates the molecular signaling pathways through which these alkaloids exert their effects.

Antitumor Activities

Several Calycanthaceae alkaloids have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of cancerous cells.

Quantitative Data on Antitumor Activity

The cytotoxic efficacy of these alkaloids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values for various Calycanthaceae alkaloids against different cancer cell lines.

| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference(s) |

| (-)-Chimonanthine | NUGC3 (Gastric Carcinoma) | 10.3 - 19.7 | [3] |

| SNU739 (Hepatocarcinoma) | 10.3 - 19.7 | [3] | |

| (-)-Folicanthine | NUGC3 (Gastric Carcinoma) | 10.3 - 19.7 | |

| SNU739 (Hepatocarcinoma) | 10.3 - 19.7 | ||

| (+)-Calycanthine | B16 Melanoma 4A5 | > 10 | |

| (-)-Chimonanthine | B16 Melanoma 4A5 | 1.4 | |

| (-)-Folicanthine | B16 Melanoma 4A5 | 1.8 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.

Figure 1: General workflow for determining cytotoxicity using the MTT assay.

Signaling Pathways in Antitumor Activity

Calycanthaceae alkaloids primarily induce apoptosis through the intrinsic or mitochondrial pathway. This involves the activation of a cascade of cysteine-aspartic proteases known as caspases. Additionally, these alkaloids have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation, cell survival, and proliferation.

Apoptosis Induction

The apoptotic cascade initiated by Calycanthaceae alkaloids often involves the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Figure 2: Simplified intrinsic apoptosis pathway induced by Calycanthaceae alkaloids.

NF-κB Pathway Inhibition

The NF-κB transcription factor is typically held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of pro-survival and pro-inflammatory genes. Extracts from Chimonanthus praecox have been shown to impede the phosphorylation and degradation of IκBα, thereby restraining the nuclear translocation of the p65 subunit of NF-κB and dampening its signaling.

Figure 3: Inhibition of the NF-κB signaling pathway by Chimonanthus alkaloids.

Antimicrobial Activities

Calycanthaceae alkaloids have also demonstrated significant activity against various pathogenic fungi. This suggests their potential as a source for the development of new antifungal agents, which are urgently needed due to the rise of drug-resistant fungal infections.

Quantitative Data on Antifungal Activity

The antifungal efficacy is often expressed as the minimum inhibitory concentration (MIC) or the half-maximal effective concentration (EC50). The following table presents available data for Calycanthaceae alkaloids.

| Alkaloid/Derivative | Fungal Species | MIC (µg/mL) | EC50 (µg/mL) | Reference(s) |

| D-Calycanthine | Bipolaris maydis | - | 29.3 | |

| L-Folicanthine | Sclerotinia sclerotiorum | - | 61.2 | |

| Chimonanthus praecox derivative b17 | Sclerotinia sclerotiorum | 1.95 | - | |

| Chimonanthus praecox derivative b15 | Phytophthora infestans | 1.95 | - | |

| Chimonanthus praecox derivatives b12, b13, b17 | Alternaria solani | 3.91 | - |

Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against fungi.

Figure 4: Workflow for the broth microdilution antifungal susceptibility assay.

Neuroprotective Activities

Emerging research suggests that Calycanthaceae alkaloids may possess neuroprotective properties. While this area of investigation is less developed compared to their antitumor and antimicrobial activities, preliminary findings indicate potential mechanisms for mitigating neurodegenerative processes.

Calycanthine has been reported to interact with the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. It acts by blocking GABAA receptors and inhibiting the release of GABA, which can lead to convulsant effects at high doses. However, modulation of GABAergic signaling is a target for various neuropharmacological agents, and further research is needed to explore the potential therapeutic applications of Calycanthaceae alkaloids at sub-convulsive concentrations. The neuroprotective effects of many alkaloids are attributed to their antioxidant and anti-inflammatory properties, which are relevant to the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's.

Experimental Protocol: Alkaloid Extraction and Isolation

A crucial first step in studying the biological activities of Calycanthaceae alkaloids is their efficient extraction and purification from the plant material.

Figure 5: General workflow for the extraction and isolation of Calycanthaceae alkaloids.

Conclusion and Future Directions

The alkaloids of the Calycanthaceae family represent a promising class of natural products with a diverse array of biological activities. Their demonstrated antitumor and antifungal properties, coupled with emerging evidence of neuroprotective potential, warrant further intensive investigation.

Future research should focus on:

-

Comprehensive screening: A broader range of Calycanthaceae alkaloids should be systematically screened against a wider panel of cancer cell lines, pathogenic fungi, and models of neurodegenerative diseases to identify the most potent and selective compounds.

-

Mechanism of action studies: Detailed investigations into the molecular targets and signaling pathways modulated by these alkaloids are crucial for understanding their therapeutic potential and for guiding lead optimization.

-

In vivo studies: Promising candidates identified in vitro should be evaluated in animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Structure-activity relationship (SAR) studies: The synthesis and biological evaluation of alkaloid analogs will be essential for identifying the key structural features responsible for their activity and for designing new compounds with improved therapeutic properties.

This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this fascinating class of natural products.

References

Antifungal Properties of Calycanthine Against Plant Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calycanthine, a quinolizidine (B1214090) alkaloid predominantly found in plants of the Calycanthaceae family, has demonstrated notable biological activities, including antifungal properties against a range of plant pathogenic fungi.[1][2][3][4][5] This technical guide provides an in-depth overview of the current state of knowledge regarding the antifungal efficacy of this compound, detailing available quantitative data, experimental protocols for its evaluation, and a discussion of its potential mechanisms of action. This document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antifungal agents for crop protection.

Data Presentation: Antifungal Activity of this compound

Quantitative data on the antifungal activity of this compound against various plant pathogens is summarized in the table below. The available data primarily consists of EC50 values, representing the concentration of this compound that inhibits 50% of fungal growth.

| Plant Pathogen | Test Method | Metric | Value (µg/mL) | Reference(s) |

| Bipolaris maydis | Not specified | EC50 | 29.3 | [2][4][5] |

| Exserohilum turcicum | Not specified | EC50 | - | [4][5] |

| Alternaria solani | Not specified | EC50 | - | [4][5] |

| Sclerotinia sderotiorum | Not specified | EC50 | - | [4][5] |

| Fusarium oxysporium | Not specified | EC50 | - | [4][5] |

Note: A significant research gap exists regarding the quantitative antifungal activity of this compound against other major plant pathogens such as Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani, and Magnaporthe oryzae. Further studies are required to establish a comprehensive antifungal profile of this compound.

Experimental Protocols

The following section details a generalized experimental protocol for determining the antifungal activity of this compound against plant pathogenic fungi. This broth microdilution method can be adapted for specific fungal species.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Assay

1. Preparation of Fungal Inoculum:

-

Culture the desired plant pathogenic fungus on an appropriate solid medium (e.g., Potato Dextrose Agar (B569324) - PDA) at a suitable temperature and for a sufficient duration to promote sporulation or mycelial growth.

-

For spore-producing fungi, harvest spores by flooding the agar surface with sterile distilled water or a suitable buffer (e.g., 0.05% Tween 80) and gently scraping the surface. Filter the suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to a standardized level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

-

For non-sporulating fungi, mycelial fragments can be used. Transfer a small portion of the fungal colony to a sterile tube containing a small amount of sterile distilled water and homogenize to create a mycelial suspension. The concentration can be standardized by measuring the optical density.

2. Preparation of this compound Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration (e.g., 10 mg/mL).

-

Perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., Potato Dextrose Broth - PDB) within a 96-well microtiter plate to achieve a range of desired test concentrations.

3. Assay Procedure:

-

To each well of the microtiter plate containing the serially diluted this compound, add an equal volume of the standardized fungal inoculum.

-

Include positive controls (a known antifungal agent) and negative controls (medium with the solvent used to dissolve this compound) in separate wells.

-

Incubate the microtiter plates at the optimal temperature for the growth of the specific fungus for a period of 24 to 72 hours, or until sufficient growth is observed in the negative control wells.

4. Data Collection and Analysis:

-

Assess fungal growth inhibition visually or by measuring the optical density at a suitable wavelength (e.g., 600 nm) using a microplate reader.

-

Calculate the percentage of growth inhibition for each concentration of this compound relative to the negative control.

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of this compound that results in no visible growth.

-

Alternatively, calculate the EC50 or IC50 value by plotting the percentage of growth inhibition against the logarithm of the this compound concentration and performing a regression analysis.

Mandatory Visualization

Experimental Workflow

Caption: Workflow for determining the in vitro antifungal activity of this compound.

Potential Mechanisms of Antifungal Action

The precise molecular mechanism by which this compound exerts its antifungal activity against plant pathogens has not been elucidated. However, based on its chemical structure as a quinolizidine alkaloid and the known mechanisms of other antifungal alkaloids, several potential modes of action can be hypothesized.[1][6] These include:

-

Disruption of Cell Membrane Integrity: Alkaloids can intercalate into the fungal cell membrane, altering its fluidity and permeability, leading to the leakage of essential cellular components and ultimately cell death.

-

Inhibition of Cell Wall Synthesis: Some alkaloids interfere with the enzymes responsible for the synthesis of crucial cell wall components like chitin (B13524) and glucans, compromising the structural integrity of the fungal cell wall.

-

Mitochondrial Dysfunction: this compound may target mitochondrial function, disrupting the electron transport chain, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS), which can cause oxidative damage to cellular components.

-

Inhibition of Nucleic Acid and Protein Synthesis: Some alkaloids have been shown to bind to DNA or interfere with the machinery of protein synthesis, thereby inhibiting fungal growth and proliferation.

Further research, including transcriptomic and proteomic studies of this compound-treated fungi, is necessary to pinpoint the specific molecular targets and signaling pathways involved in its antifungal action.

Caption: Hypothesized antifungal mechanisms of this compound against plant pathogens.

Generalized Fungal Stress Response Signaling Pathway

While a specific signaling pathway for this compound's action is unknown, a generalized stress response pathway in fungi often involves the activation of mitogen-activated protein kinase (MAPK) cascades in response to cell wall or membrane stress. This can lead to the expression of genes involved in cell wall repair, stress adaptation, or, in cases of severe damage, programmed cell death.

Caption: A generalized MAPK signaling pathway in fungi activated by cell stress.

Conclusion

This compound exhibits promising antifungal activity against a selection of plant pathogenic fungi. However, the current body of research is limited, with a notable absence of data on its efficacy against several economically important pathogens and a lack of detailed mechanistic studies. The provided protocols offer a framework for future investigations to build a more comprehensive understanding of this compound's antifungal spectrum and mode of action. Elucidating the specific molecular targets and signaling pathways affected by this compound will be crucial for its potential development as a novel and effective biofungicide for sustainable agriculture.

References

- 1. researchgate.net [researchgate.net]

- 2. Quinolizidine-Based Variations and Antifungal Activity of Eight Lupinus Species Grown under Greenhouse Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Studies on the Alkaloids of the Calycanthaceae and Their Syntheses [mdpi.com]

- 5. Antifungal activity of alkaloids from the seeds of Chimonanthus praecox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Research Progress on Phytopathogenic Fungi and Their Role as Biocontrol Agents [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calycanthine and its related alkaloids, a group of complex indole (B1671886) alkaloids primarily isolated from plants of the Calycanthaceae family, have garnered scientific interest for their diverse biological activities. While extensively studied for their analgesic and anticonvulsant properties, emerging evidence suggests a potential role for these compounds as antiviral agents. This technical guide provides a comprehensive overview of the current state of research into the antiviral activity of this compound, chimonanthine, folicanthine, and meso-chimonanthine (B1246192). It aims to consolidate the available quantitative data, detail relevant experimental methodologies, and visualize conceptual antiviral mechanisms and screening workflows to facilitate further investigation and drug development efforts in this promising area.

Quantitative Antiviral Activity Data

The following table summarizes the available quantitative data on the antiviral activity of this compound and related alkaloids. To date, research has primarily focused on their effects against Porcine Reproductive and Respiratory Syndrome Virus (PRRSV).

| Alkaloid | Virus | Cell Line | Activity Metric | Value | Reference(s) |

| (-)-Chimonanthine | Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) | Not Specified | IC50 | 68.9 ± 3.1 μM | [1] |

| (-)-Folicanthine | Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) | Not Specified | IC50 | 58.9 ± 10.2 μM | [1] |

| Hodgkinsine A | Herpes Simplex Virus Type 1 (HSV-1) | Not Specified | Substantial Activity | Not Quantified | |

| Hodgkinsine A | Vesicular Stomatitis Virus (VSV) | Not Specified | Substantial Activity | Not Quantified |

IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of a biological process.

Note: Data on the antiviral activity of (+)-calycanthine and meso-chimonanthine is currently limited in publicly available literature.

Experimental Protocols

Detailed experimental protocols for the antiviral screening of this compound alkaloids are not extensively published. However, based on standard virological assays, a generalized methodology for evaluating the antiviral efficacy of these compounds is outlined below.

Cell Culture and Virus Propagation

-

Cell Lines: A suitable permissive cell line for the target virus is cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics. For PRRSV, MARC-145 cells are commonly used. For HSV-1 and VSV, Vero cells are a standard choice.

-

Virus Stock: A high-titer stock of the virus is prepared by infecting the permissive cell line and harvesting the supernatant upon observation of significant cytopathic effect (CPE). The virus titer is determined using a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.

Cytotoxicity Assay

Prior to assessing antiviral activity, the cytotoxicity of the alkaloids on the host cells must be determined to ensure that any observed antiviral effect is not due to cell death.

-

Method: The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a common method.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test alkaloids for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

-

Antiviral Activity Assay (e.g., Plaque Reduction Assay)

-

Objective: To determine the concentration of the alkaloid required to reduce the number of viral plaques by 50% (IC50).

-

Procedure:

-

Seed host cells in 6-well or 12-well plates and grow to confluence.

-

Pre-incubate the cells with various non-toxic concentrations of the test alkaloid for a specified period (e.g., 1-2 hours).

-

Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well).

-

After an adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing the corresponding concentrations of the test alkaloid.

-

Incubate the plates for a period sufficient for plaque formation (e.g., 2-5 days).

-

Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Calculate the percentage of plaque reduction for each concentration compared to the untreated virus control.

-

Determine the IC50 value from the dose-response curve.

-

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms and the specific signaling pathways modulated by this compound and related alkaloids in the context of viral infections have not yet been elucidated in the scientific literature. General antiviral mechanisms of alkaloids can include interference with viral entry, replication, protein synthesis, and assembly.[2] Further research is required to determine if this compound alkaloids impact key host antiviral signaling pathways such as the interferon pathway, NF-κB signaling, or MAPK signaling pathways.

Visualizations

Conceptual Antiviral Screening Workflow

The following diagram illustrates a generalized workflow for the screening and evaluation of potential antiviral compounds like this compound alkaloids.

Caption: Generalized workflow for antiviral drug discovery.

Conceptual Viral Life Cycle and Potential Inhibition Points

This diagram illustrates key stages in a generic viral life cycle that could be potential targets for antiviral compounds.

Caption: Potential targets for antiviral intervention in the viral life cycle.

Conclusion and Future Directions

The preliminary data on the antiviral activity of (−)-chimonanthine and (−)-folicanthine against PRRSV are encouraging and warrant further investigation. However, significant knowledge gaps remain. Future research should focus on:

-

Broad-Spectrum Screening: Evaluating the antiviral activity of a wider range of this compound alkaloids against a diverse panel of viruses, including both RNA and DNA viruses.

-

Elucidation of Mechanisms: Investigating the precise molecular targets and mechanisms of action, including their effects on viral and host cell signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of these alkaloids to identify key structural features responsible for antiviral activity and to optimize potency and selectivity.

-

In Vivo Studies: Progressing promising candidates to in vivo animal models to assess their efficacy and safety in a physiological context.

A deeper understanding of the antiviral properties of this compound and its related alkaloids could pave the way for the development of a novel class of antiviral therapeutics.

References

Exploring the Analgesic Potential of Calycanthine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the analgesic properties of Calycanthine derivatives, a class of alkaloids showing promise for the development of novel pain therapeutics. It consolidates quantitative data, details key experimental methodologies, and visualizes the complex signaling pathways involved in their mechanism of action.

Introduction to Calycanthaceae Alkaloids

Plants from the Calycanthaceae family are a rich source of complex alkaloids, including the dimeric pyrrolidinoindoline-type compounds such as this compound and its diastereomers, the chimonanthines.[1] While this compound itself is known primarily as a potent convulsant that acts on the central nervous system by inhibiting GABAergic neurotransmission[2][3], its derivatives have demonstrated significant analgesic activities.[1] These compounds are of particular interest to the drug development community due to their potential multi-target mechanism of action, possibly engaging both opioid and glutamatergic pathways to modulate nociception.

Quantitative Data on Receptor Binding and Analgesic Efficacy

The initial assessment of the analgesic potential of this compound derivatives involves quantifying their binding affinity to key receptors in pain pathways. The µ-opioid receptor is a primary target for many potent analgesics.

Table 1: µ-Opioid Receptor Binding Affinity of Chimonanthine (B1196302) Diastereomers

| Compound | Receptor Subtype | Ki (nM) |

| (-)-Chimonanthine | µ-opioid | 271 ± 85 |

| (+)-Chimonanthine | µ-opioid | 652 ± 159 |

| meso-Chimonanthine (B1246192) | µ-opioid | 341 ± 29 |

| Source: Data compiled from in vitro binding assays against rat brain homogenates.[1] |

It is important to note a discrepancy in the literature, with some studies describing the binding affinity of (-)-, (+)-, and meso-chimonanthine for opioid receptors as "low". This may be attributable to variations in experimental conditions, such as the specific radioligand employed in the binding assays.

Table 2: Comparative Analgesic Efficacy of Hodgkinsine (B231384) and Morphine in Thermal Nociception Models

| Compound | Test | Route | ED50 (mg/kg) |

| Hodgkinsine | Tail-Flick | i.p. | 1.2 |

| Hodgkinsine | Hot-Plate | i.p. | 0.8 |

| Morphine | Tail-Flick | i.p. | 2.5 |

| Morphine | Hot-Plate | i.p. | 4.0 |

| Source: Data from rodent models, highlighting the potent opioid-mediated analgesic effect of hodgkinsine. |

Experimental Protocols and Workflow

The evaluation of a potential analgesic involves a standardized workflow, progressing from in vitro characterization to in vivo validation in relevant pain models.

The tail-flick test is a spinal reflex-based assay used to measure central analgesic activity in response to a thermal stimulus.

-

Apparatus: A tail-flick meter that applies a high-intensity light beam to the ventral surface of the tail.

-

Procedure:

-

Habituation: Animals (mice or rats) are habituated to the testing environment and handling. For mice, this may involve brief periods in a restraining tube.

-

Baseline Latency: A pre-treatment (baseline) latency to tail flick is determined. The heat source is focused on the tail, and the time taken for the animal to flick its tail away is recorded. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.

-

Drug Administration: The test compound (e.g., this compound derivative) or vehicle is administered via the desired route (e.g., intraperitoneal, oral).

-

Post-Treatment Latency: At specific time points post-administration (e.g., 30, 60, 90 minutes), the tail-flick latency is measured again.

-

-

Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100. An increase in latency indicates an analgesic effect.

This test assesses a supraspinal response to a constant thermal stimulus and involves more complex behaviors than the tail-flick test.

-

Apparatus: A hot-plate apparatus consisting of a metal surface maintained at a constant temperature (e.g., 52-55°C).

-

Procedure:

-

Habituation: Animals are acclimated to the testing room.

-

Drug Administration: The test compound or vehicle is administered.

-

Testing: At predetermined intervals, the animal is placed on the hot plate, and a timer is started.

-

Endpoint: The latency to the first sign of nociception (e.g., hind paw licking, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is used to avoid injury.

-

-

Data Analysis: An increase in the latency to respond compared to the vehicle-treated group signifies analgesia.

This model evaluates the response to a chemical stimulus that directly activates nociceptors, primarily via the TRPV1 channel. It is useful for investigating peripheral and central sensitization mechanisms.

-

Reagents: Capsaicin (B1668287) solution prepared in a vehicle (e.g., saline with Tween 80).

-

Procedure:

-

Habituation: Animals are placed in individual observation chambers to acclimate.

-

Pre-treatment: The test compound or vehicle is administered systemically or locally.

-

Capsaicin Injection: A small volume (e.g., 10-20 µL) of capsaicin solution (e.g., 1.5-10 µg) is injected subcutaneously into the plantar surface of the hind paw or the orofacial region (vibrissa pad).

-

Observation: Immediately following injection, the cumulative time the animal spends licking, biting, or lifting the injected paw is recorded for a set period (e.g., 5-10 minutes).

-

-

Data Analysis: A significant reduction in the duration of nocifensive behaviors in the drug-treated group compared to the vehicle group indicates an antinociceptive effect.

Mechanisms of Analgesic Action

This compound derivatives appear to exert their analgesic effects through a multi-target mechanism, distinguishing them from traditional single-target analgesics. The primary pathways implicated are the endogenous opioid system and the glutamatergic system.

The binding of chimonanthine diastereomers to µ-opioid receptors suggests a mechanism similar to that of morphine and other opioids. Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade that reduces neuronal excitability and inhibits the release of nociceptive neurotransmitters.

Activation of the µ-opioid receptor by a this compound derivative leads to:

-

Inhibition of Adenylate Cyclase: Reduces intracellular cyclic AMP (cAMP) levels.

-

Ion Channel Modulation: Inhibits voltage-gated Ca²⁺ channels, reducing neurotransmitter release, and activates inwardly rectifying K⁺ channels, causing hyperpolarization of the neuronal membrane.

Together, these actions decrease the transmission of pain signals at the presynaptic terminal.

The N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor, plays a critical role in central sensitization and the development of chronic pain. The potent analgesic effect of hodgkinsine in the capsaicin-induced pain model, which has an NMDA-mediated component, suggests that this compound derivatives may act as NMDA receptor antagonists.

By acting as non-competitive antagonists, these derivatives can block the NMDA receptor's ion channel pore. This prevents the influx of Ca²⁺ ions even when the receptor is activated by glutamate, thereby reducing neuronal hyperexcitability and mitigating the processes that lead to chronic pain states.

It is critical to differentiate the analgesic mechanisms of the derivatives from the toxicological profile of the parent compound, (+)-calycanthine. This compound is a convulsant that inhibits the central nervous system's primary inhibitory pathways. This provides important context for the safety evaluation of any new derivative.

This compound exerts its convulsant effect via two primary mechanisms:

-

Presynaptic Inhibition: It blocks L-type voltage-gated Ca²⁺ channels, which inhibits the release of the inhibitory neurotransmitter GABA.

-

Postsynaptic Inhibition: It directly inhibits GABA-mediated chloride currents at the GABAA receptor.

The net result is a reduction in inhibitory signaling, leading to neuronal overexcitation. While GABAergic modulation is a valid strategy for analgesia, the inhibitory action of this compound on this system highlights a critical safety liability that must be engineered out of any potential therapeutic derivative.

Conclusion and Future Directions

This compound derivatives, particularly chimonanthines, represent a compelling class of compounds for the development of novel analgesics. The available data point towards a promising multi-target mechanism involving both µ-opioid receptor agonism and potential NMDA receptor antagonism. This dual action could offer a significant advantage in treating complex and chronic pain states.

However, significant research is still required. Future work must focus on:

-

Comprehensive In Vivo Studies: Establishing dose-response relationships (ED50) and efficacy in a broader range of pain models, including neuropathic and inflammatory pain.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing new analogues to optimize potency at desired targets while minimizing off-target effects, especially any inhibitory activity on the GABAergic system.

-

Pharmacokinetic and Safety Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties and conducting thorough toxicological assessments of lead candidates.

By systematically addressing these areas, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for a new generation of effective pain management therapies.

References

The Melanogenesis Inhibitory Effects of Calycanthine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanogenesis, the complex process of melanin (B1238610) synthesis, is a key area of research in dermatology and cosmetology for the development of agents to treat hyperpigmentation disorders. This technical guide delves into the melanogenesis inhibitory properties of Calycanthine, a quinolizidine (B1214090) alkaloid found in plants of the Calycanthaceae family. While research on this compound's specific molecular mechanisms in melanogenesis is emerging, this document consolidates the current quantitative data, provides detailed experimental protocols for assessing its efficacy, and illustrates the key signaling pathways involved, offering a foundational resource for further investigation and drug development.

Quantitative Data on Melanogenesis Inhibition

This compound has demonstrated potent inhibitory effects on melanogenesis. In a key study, (+)-calycanthine was identified as a principal alkaloid with significant melanogenesis inhibitory activity in theophylline-stimulated B16 melanoma 4A5 cells.[1] The half-maximal inhibitory concentration (IC50) was determined to be 0.93 µM, showcasing its high potency, especially when compared to the commercial tyrosinase inhibitor, arbutin, which had an IC50 of 174 µM in the same study.[1]

| Compound | Cell Line | Stimulation | Endpoint | IC50 Value | Reference |

| (+)-Calycanthine | B16 melanoma 4A5 | Theophylline | Melanogenesis Inhibition | 0.93 µM | [1] |

| Arbutin (Positive Control) | B16 melanoma 4A5 | Theophylline | Melanogenesis Inhibition | 174 µM | [1] |

Table 1: In Vitro Efficacy of (+)-Calycanthine on Melanogenesis Inhibition

Experimental Protocols

To assess the melanogenesis inhibitory effects of this compound, a series of standardized in vitro assays are employed. The following protocols are adapted from established methodologies in the field.[2][3][4][5]

Cell Culture

-

Cell Line: B16F10 mouse melanoma cells are a widely accepted model for studying melanogenesis.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (MTT Assay)

Prior to assessing anti-melanogenic activity, it is crucial to determine the non-cytotoxic concentration range of this compound.

-

Cell Seeding: Plate B16F10 cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of this compound for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Melanin Content Assay

This assay quantifies the amount of melanin produced by the B16F10 cells after treatment.

-

Cell Seeding and Treatment: Seed B16F10 cells in a 6-well plate at a density of 2 × 10⁵ cells/well. After 24 hours, treat the cells with non-cytotoxic concentrations of this compound and an inducer of melanogenesis, such as α-melanocyte-stimulating hormone (α-MSH) (e.g., 200 nM), for 72 hours.[2][6]

-

Cell Lysis: Wash the cells with PBS and lyse them in 1N NaOH containing 10% DMSO at 80°C for 1 hour to solubilize the melanin.[3][5]

-

Absorbance Measurement: Transfer the lysates to a 96-well plate and measure the absorbance at 405 nm.[3][5]

-

Normalization: Determine the total protein content of the cell lysates using a BCA protein assay kit. Normalize the melanin content to the total protein concentration.

Cellular Tyrosinase Activity Assay

This assay measures the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis.

-

Cell Seeding and Treatment: Seed and treat B16F10 cells as described for the melanin content assay.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a phosphate (B84403) buffer (pH 6.8) containing 1% Triton X-100.[4][5]

-

Enzyme Reaction: Centrifuge the lysate and collect the supernatant. In a 96-well plate, mix an equal amount of protein from each sample with L-DOPA solution (e.g., 15 mM).[2] Incubate at 37°C for 1 hour.

-

Absorbance Measurement: Measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm.[4][5] Tyrosinase activity is expressed as a percentage of the untreated control.

Western Blot Analysis

Western blotting is used to determine the effect of this compound on the expression levels of key melanogenesis-related proteins.

-

Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against melanogenesis-related proteins such as Tyrosinase (TYR), Tyrosinase-Related Protein 1 (TRP-1), Tyrosinase-Related Protein 2 (TRP-2), and Microphthalmia-associated transcription factor (MITF). A loading control, such as β-actin, should also be probed.

-

Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using an ECL substrate. Quantify the band intensities and normalize to the loading control.

Signaling Pathways in Melanogenesis and Potential Inhibition by this compound

Melanogenesis is primarily regulated by the cAMP/PKA/CREB/MITF signaling pathway.[7][8][9] α-MSH, a key stimulator, binds to the Melanocortin 1 Receptor (MC1R), leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[7][10] This activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB).[8][9] Phosphorylated CREB promotes the transcription of MITF, the master regulator of melanogenic gene expression.[11][12] MITF then upregulates the expression of key melanogenic enzymes, including tyrosinase, TRP-1, and TRP-2, leading to melanin synthesis.[13][14]

Given its potent inhibitory effect on melanin production, it is hypothesized that this compound interferes with this signaling cascade.

Based on its observed inhibitory activity, this compound could potentially act at several points in this pathway to downregulate melanin production.

The diagram above illustrates potential mechanisms by which this compound may exert its inhibitory effects, including:

-

Downregulation of cAMP: By inhibiting adenylyl cyclase or promoting cAMP degradation.

-

Inhibition of PKA activity: Directly or indirectly preventing the phosphorylation of CREB.

-

Suppression of MITF expression: By interfering with CREB-mediated transcription.

-

Direct inhibition of tyrosinase activity: Although less common for this class of compounds, direct enzyme inhibition cannot be ruled out without further studies.

Conclusion and Future Directions

The available data strongly suggest that this compound is a potent inhibitor of melanogenesis. Its low micromolar IC50 value makes it a promising candidate for further development as a skin-lightening agent or for the treatment of hyperpigmentation disorders. Future research should focus on elucidating the precise molecular mechanism of action of this compound. This includes identifying its direct molecular target(s) within the melanogenesis signaling pathway and validating its efficacy and safety in more complex models, such as 3D skin equivalents and eventually in vivo studies. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for pursuing these next steps in the research and development of this compound-based therapeutics.

References

- 1. Studies on the Alkaloids of the Calycanthaceae and Their Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. α-Melanocyte-Stimulating Hormone Triggers Melanogenesis Via Activation of the Aryl Hydrocarbon Receptor Pathway in B16F10 Mouse Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Signaling Pathways in Melanogenesis [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. [Regulation of melanogenesis: the role of cAMP and MITF] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. MITF in melanoma: mechanisms behind its expression and activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The MITF regulatory network in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Calycanthine's Role in Neuromuscular Transmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calycanthine, a potent convulsant alkaloid, is primarily recognized for its significant effects on the central nervous system (CNS), where it modulates inhibitory neurotransmission. Its mechanism of action predominantly involves the inhibition of GABAergic signaling through the blockade of L-type voltage-gated calcium channels (Ca L-type) and direct antagonism of GABA-A receptors. While its central effects are well-documented, its role at the neuromuscular junction (NMJ) is less characterized. This technical guide synthesizes the available data on this compound's known molecular interactions and extrapolates its potential impact on neuromuscular transmission. We provide a detailed overview of its established central mechanisms, a hypothesized framework for its actions at the NMJ, relevant experimental protocols, and quantitative data, alongside visual representations of the signaling pathways and experimental workflows.

Introduction to this compound

This compound is a quinolizidine (B1214090) alkaloid found in plants of the family Calycanthaceae. Historically, it has been identified as a powerful convulsant, with its toxicological profile primarily attributed to its effects on the CNS.[1][2] The primary mechanism of this compound-induced convulsions is the suppression of inhibitory neurotransmission mediated by γ-aminobutyric acid (GABA).[1][2]

Established Central Nervous System Effects of this compound

This compound's convulsant activity stems from two primary molecular actions within the CNS:

-

Inhibition of GABA Release: this compound blocks L-type voltage-gated calcium channels, which are crucial for neurotransmitter release. By inhibiting these channels, it reduces the influx of calcium into presynaptic terminals, thereby decreasing the release of GABA.[1][2]

-

GABA-A Receptor Antagonism: this compound also acts as a direct antagonist at postsynaptic GABA-A receptors, preventing the influx of chloride ions and the subsequent hyperpolarization of the neuronal membrane.[1][2]

These actions synergistically reduce inhibitory signaling in the brain, leading to a state of hyperexcitability and convulsions. While the primary focus of research has been on GABAergic systems, some studies have indicated a weak inhibitory effect on acetylcholine (B1216132) (ACh) release in the hippocampus.[1][2]

This compound at the Neuromuscular Junction: A Hypothesized Mechanism

Direct experimental evidence detailing the effects of this compound on neuromuscular transmission is limited. However, based on its known affinity for L-type calcium channels, a plausible mechanism of action at the NMJ can be proposed. While P/Q-type voltage-gated calcium channels are the primary mediators of ACh release at the NMJ, L-type channels are also present and can contribute to calcium influx, particularly under conditions of high-frequency stimulation.

Presynaptic Effects: Inhibition of Acetylcholine Release

The presynaptic motor nerve terminal relies on a rapid influx of calcium to trigger the fusion of synaptic vesicles containing ACh with the presynaptic membrane. This compound's blockade of L-type calcium channels could theoretically reduce the overall calcium influx into the nerve terminal, leading to a decrease in the quantal content of ACh release. This would result in a smaller end-plate potential (EPP) and, if the reduction is significant, could lead to transmission failure and muscle weakness. A study on rat hippocampal slices demonstrated a 15% inhibition of potassium-stimulated acetylcholine release at a this compound concentration of 100 µM.[1][2]

Postsynaptic Effects: Potential for Nicotinic Receptor Interaction

There is currently no direct evidence to suggest that this compound interacts with postsynaptic nicotinic acetylcholine receptors (nAChRs). However, many alkaloids exhibit complex pharmacological profiles and the possibility of a weak interaction cannot be entirely ruled out without further investigation.

Quantitative Data

The available quantitative data on this compound's biological activity is primarily focused on its central effects.

| Parameter | Value | System | Reference |

| IC50 for L-type Calcium Channel Blockade | ~42 µM | Neuroblastoma x Glioma Cells | [1][2] |

| Inhibition of K+-stimulated ACh Release | 15% at 100 µM | Rat Hippocampal Slices | [1][2] |

| Inhibition of GABA Release (ED50) | ~21 µM | Rat Hippocampal Slices | [1][2] |

| GABA-A Receptor Inhibition (KB) | ~135 µM | Human α1β2γ2L Receptors in Xenopus Oocytes | [1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the effects of compounds like this compound on neuromuscular transmission.

Electrophysiological Recording of End-Plate Potentials (EPPs) and Miniature End-Plate Potentials (MEPPs)

Objective: To measure the effect of this compound on the presynaptic release of acetylcholine and the postsynaptic response.

Preparation: An isolated nerve-muscle preparation (e.g., frog sartorius or mouse phrenic nerve-hemidiaphragm) is pinned in a recording chamber and superfused with a physiological saline solution.

Methodology:

-

A microelectrode is inserted into a muscle fiber near the end-plate region to record the membrane potential.

-

The motor nerve is stimulated with a suction electrode to evoke EPPs.

-

Spontaneous MEPPs are recorded in the absence of nerve stimulation.

-